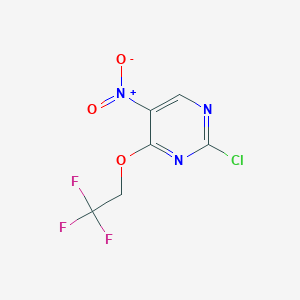

2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine

Beschreibung

2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine is a halogenated and nitro-substituted pyrimidine derivative. Its structure features a pyrimidine ring with three key substituents: a chlorine atom at position 2, a nitro group (-NO₂) at position 5, and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at position 4. The nitro group, in particular, may serve as a precursor for further functionalization (e.g., reduction to an amine) or contribute to bioactivity in pharmaceutical contexts .

Eigenschaften

Molekularformel |

C6H3ClF3N3O3 |

|---|---|

Molekulargewicht |

257.55 g/mol |

IUPAC-Name |

2-chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine |

InChI |

InChI=1S/C6H3ClF3N3O3/c7-5-11-1-3(13(14)15)4(12-5)16-2-6(8,9)10/h1H,2H2 |

InChI-Schlüssel |

FLVQMQHFJKQKPB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=NC(=N1)Cl)OCC(F)(F)F)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2,2,2-trifluoroethanol in the presence of a base, followed by nitration. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the nitration step is carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of substituted pyrimidines with various functional groups.

Reduction: Formation of 2-chloro-5-amino-4-(2,2,2-trifluoroethoxy)pyrimidine.

Oxidation: Formation of oxidized derivatives, depending on the specific oxidizing agent used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The nitro group in the target compound enhances electrophilicity at position 5, making it reactive toward nucleophilic substitution or reduction .

- Trifluoroethoxy at position 4 increases lipophilicity and metabolic stability compared to non-fluorinated alkoxy groups .

- Pyridine-based analogues (e.g., from ) exhibit distinct electronic properties due to a single nitrogen in the aromatic ring.

Physicochemical Properties

- Molecular Weight: The target compound’s estimated molecular weight is ~258.56 g/mol (C₆H₃ClF₃N₃O₃), significantly higher than non-nitro analogues like 2-Chloro-5-(trifluoroethoxy)pyrimidine (212.56 g/mol) .

- Reactivity : Nitro-substituted pyrimidines are prone to reduction (e.g., catalytic hydrogenation to amines) and participate in cross-coupling reactions, unlike chloro-alkoxy analogues .

Commercial Availability and Pricing

- Trifluoromethyl Pyridines : Compounds like 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine () are priced at ~$9,000/5g, reflecting the cost of fluorinated intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.